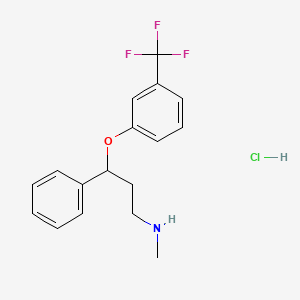

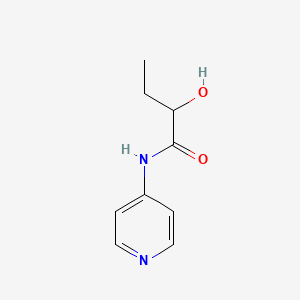

Delphinidin 3-Sambubioside Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

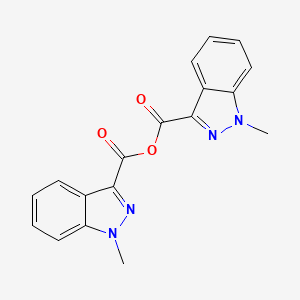

Delphinidin-3-sambubioside is a naturally occurring anthocyanin found in various plants, including berries and roselle. It is a glycosidic form of delphinidin, which is responsible for the purple pigment in these plants. This compound has gained attention due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-carcinogenic effects .

Scientific Research Applications

Delphinidin-3-sambubioside has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and a model compound for studying the stability and reactivity of anthocyanins.

Biology: The compound is studied for its antioxidant properties and its ability to modulate cellular pathways.

Medicine: Delphinidin-3-sambubioside has shown potential in the treatment of hyperuricemia by inhibiting xanthine oxidase.

Industry: It is used in the food industry as a natural colorant and in the development of nutraceuticals.

Mechanism of Action

Target of Action

The primary target of Delphinidin 3-Sambubioside Chloride is xanthine oxidase (XO) . XO is a cytosolic enzyme mainly found in the liver and intestine, which converts xanthine to uric acid . Inhibiting XO is a key strategy for hyperuricemia treatment .

Mode of Action

This compound interacts with XO and induces conformational changes . A computational docking study indicated that this compound could bind to XO with a proper orientation, stably forming π–π interactions and hydrogen bonds with key residues . This prevents the substrate from entering the active pocket .

Biochemical Pathways

This compound affects several processes involving metabolism and inflammation . It impacts nitrogen metabolism, insulin resistance signaling, the PI3k-Akt pathway, metabolic pathways, the insulin signaling pathway, regulation of lipolysis, the TNF signaling pathway, lipid and atherosclerosis .

Result of Action

This compound has been shown to inhibit LPS-induced inflammatory factors release . It also alleviates hepatic lipid accumulation in high-fat diet (HFD) rats . These results suggest that this compound has anti-inflammatory activity and potential benefits for metabolic health.

Future Directions

Biochemical Analysis

Biochemical Properties

Delphinidin 3-Sambubioside Chloride has been shown to interact with various enzymes and proteins. It has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This interaction is believed to contribute to its anti-inflammatory properties . The compound can spontaneously interact with the enzyme, inducing conformational changes .

Cellular Effects

This compound has been shown to have various effects on cellular processes. It inhibits the release of inflammatory factors induced by lipopolysaccharides (LPS) . Additionally, it has been found to alleviate hepatic lipid accumulation in high-fat diet (HFD) rats .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to xanthine oxidase with a proper orientation, forming stable π–π interactions and hydrogen bonds with key residues, thus preventing the substrate from entering the active pocket .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as reducing hepatic lipid deposits in HFD rats .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce body weight gain, visceral fat, and abdominal fat in HFD-fed rats . The effects of different dosages of this compound on these parameters are not well studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to downregulate the mRNA expression of HMG-CoA reductase (HMGCR), sterol regulatory element-binding protein-1 c (SREBP-1 C), fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC), and upregulate the mRNA expression of cholesterol 7α-hydroxylase (CYP7A1), carnitine palmitoyltransferase1 (CPT1), acyl-coenzyme A oxidase (ACOX), and peroxisome proliferator-activated receptor alpha (PPARα) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin-3-sambubioside can be synthesized through the glycosylation of delphinidin. The process involves the reaction of delphinidin with a sugar donor, such as sambubiose, under acidic conditions. The reaction typically requires a catalyst, such as trifluoroacetic acid, to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of delphinidin-3-sambubioside often involves extraction from natural sources, such as roselle. A simple and rapid method includes the use of macroporous resins and C18 Sep-Pak cartridge techniques. This method allows for the isolation of delphinidin-3-sambubioside with high purity from plant materials .

Chemical Reactions Analysis

Types of Reactions: Delphinidin-3-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Delphinidin-3-sambubioside can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups on the molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of reduced anthocyanin derivatives .

Comparison with Similar Compounds

Delphinidin-3-sambubioside is unique among anthocyanins due to its specific glycosidic form. Similar compounds include:

- Delphinidin-3-glucoside

- Delphinidin-3-rutinoside

- Delphinidin-3-galactoside

- Delphinidin-3-arabinoside

Compared to these compounds, delphinidin-3-sambubioside has shown higher potency in inhibiting xanthine oxidase and greater stability under various conditions .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Delphinidin 3-Sambubioside Chloride involves the conversion of Delphinidin to Delphinidin 3-Sambubioside, followed by the addition of chloride to the sambubioside group.", "Starting Materials": [ "Delphinidin", "Sambubioside", "Chloride" ], "Reaction": [ "Step 1: Delphinidin is reacted with Sambubioside in the presence of an acid catalyst to form Delphinidin 3-Sambubioside.", "Step 2: Delphinidin 3-Sambubioside is then reacted with Chloride in the presence of a suitable reagent to form Delphinidin 3-Sambubioside Chloride." ] } | |

CAS No. |

53158-73-9 |

Molecular Formula |

C26H29ClO16 |

Molecular Weight |

632.9 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 |

InChI Key |

BNDHUCYNCNEUSY-CPXTURKASA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

Appearance |

Powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Delphinidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)